N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)cyclopropanecarboxamide
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Overview
Description
N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)cyclopropanecarboxamide is a compound belonging to the class of 1,3,5-triazine derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and antiviral properties .
Preparation Methods
The synthesis of N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)cyclopropanecarboxamide typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with N-methylmorpholine to form an intermediate, which is then reacted with cyclopropanecarboxamide . The reaction conditions often include the use of a solvent such as tetrahydrofuran and a base like sodium carbonate . Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)cyclopropanecarboxamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.
Condensation Reactions: It can participate in condensation reactions with carboxylic acids and amines to form amides.
Esterification: The compound can react with alcohols to form esters.
Common reagents used in these reactions include bases like sodium carbonate and solvents such as tetrahydrofuran . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)cyclopropanecarboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication . This inhibition disrupts the bacterial cell cycle, leading to cell death. The compound’s anticancer activity is thought to involve the inhibition of key enzymes involved in cell proliferation .
Comparison with Similar Compounds
N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)cyclopropanecarboxamide can be compared with other 1,3,5-triazine derivatives such as:
6-chloro-N-(4-dimethylamino-phenyl)-N′-[4-(4-methoxy-phenyl)-thiazol-2-yl]-[1,3,5]-triazine-2,4-di-amine: This compound also exhibits antimicrobial activity but has a different substitution pattern on the triazine ring.
4-(4,6-dichloro-1,3,5-triazine-2-yl)amino-benzoic acid: Known for its significant antimicrobial activity against Staphylococcus aureus.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O3/c1-20-13-16-10(8-14-11(19)9-2-3-9)15-12(17-13)18-4-6-21-7-5-18/h9H,2-8H2,1H3,(H,14,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFLGHDIENUZUDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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